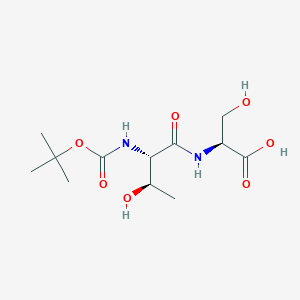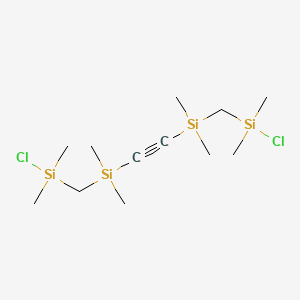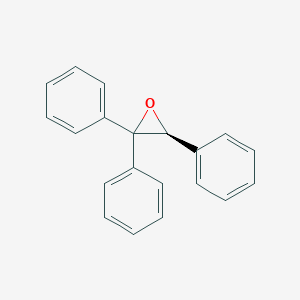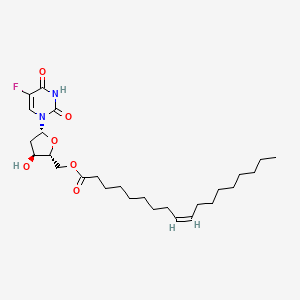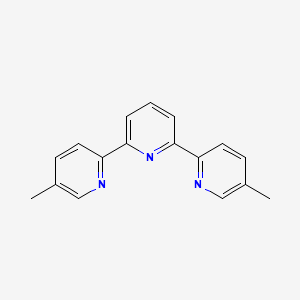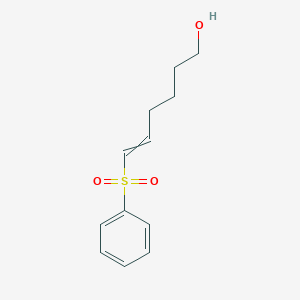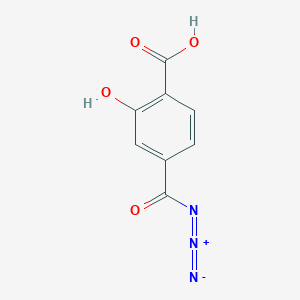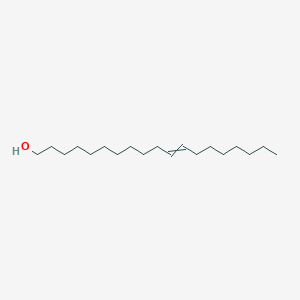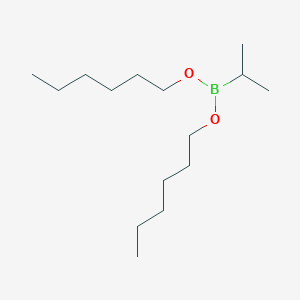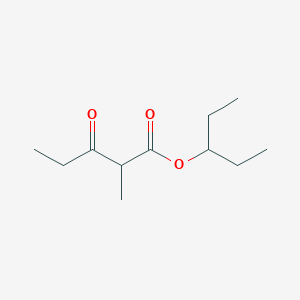
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the second position and a keto group at the third position, with an ester linkage to a 1-ethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid, 2-methyl-3-oxo- is reacted with 1-ethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, further driving the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Major Products Formed
Hydrolysis: Pentanoic acid, 2-methyl-3-oxo- and 1-ethylpropanol.
Reduction: Pentanoic acid, 2-methyl-3-hydroxy-, 1-ethylpropyl ester.
Oxidation: Various oxidized derivatives depending on the conditions used.
Applications De Recherche Scientifique
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases and lipases.
Industry: Used in the production of fragrances and flavors due to its potential aromatic properties.
Mécanisme D'action
The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester largely depends on its chemical reactivity. In biological systems, esterases and lipases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. The keto group can participate in various biochemical reactions, including reduction and oxidation, influencing the compound’s overall reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 2-methylpropyl ester: Lacks the keto group at the third position.
Pentanoic acid, 3-oxo-, methyl ester: Has a methyl ester group instead of a 1-ethylpropyl ester group.
Pentanoic acid, 4-oxo-, 2-methylpropyl ester: Has the keto group at the fourth position instead of the third.
Uniqueness
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is unique due to the combination of a keto group at the third position and an ester linkage to a 1-ethylpropyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
137708-17-9 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
pentan-3-yl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
DJCMPWRFELDGPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC(=O)C(C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


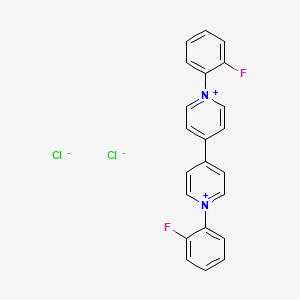

![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
